molecular formula C23H22N2O2 B2649585 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea CAS No. 2097915-25-6

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea

Cat. No.: B2649585
CAS No.: 2097915-25-6
M. Wt: 358.441
InChI Key: IGDWOORUXCRPOD-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea is a synthetic urea derivative designed for antimicrobial and pharmaceutical research. The compound incorporates a 2,3-dihydro-1-benzofuran moiety, a privileged structure in medicinal chemistry known for its diverse biological activities. Benzofuran derivatives are ubiquitous in nature and have demonstrated significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential lead compounds for drug discovery . The core urea functional group in this compound is a key pharmacophore. Recent scientific investigations have highlighted the potential of urea-containing derivatives as bioisosteres for designing novel inhibitors, such as those targeting the bacterial enzyme FabI (Enoyl-ACP reductase) in methicillin-resistant Staphylococcus aureus (MRSA) . The diphenylmethyl group (benzhydryl) attached to the urea is a common feature in biologically active molecules and can be found in various pharmacotherapeutic agents. This specific molecular architecture, combining the dihydrobenzofuran system with a urea linker and a benzhydryl group, suggests potential for interaction with enzymatic targets and should be of interest to researchers exploring new antimicrobial agents or investigating structure-activity relationships (SAR) in heterocyclic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzhydryl-3-(2,3-dihydro-1-benzofuran-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-23(24-15-19-16-27-21-14-8-7-13-20(19)21)25-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDWOORUXCRPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues from Triarylmethane Derivatives ()

Compounds T128–T136 (synthesized via reactions of diphenylmethyl halides with heterocyclic amines) share the diphenylmethyl scaffold but differ in substituents and heterocyclic groups. Key comparisons:

Compound Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features Source
Target Compound C₂₃H₂₂N₂O₂ Urea, dihydrobenzofuran 382.44 Hydrogen-bonding urea group N/A
T128 C₂₃H₁₈FN₃ 2-Aminopyrimidine 355.41 Fluorophenyl substitution
T129 C₂₂H₁₈ClN₂S 1,3-Thiazol-2-amine, chlorophenyl 377.91 Chlorine enhances lipophilicity
T134 C₂₅H₂₀F₃N₂S Pyrimidin-2-amine, trifluoromethyl 450.50 Electron-withdrawing CF₃ group

Key Differences :

  • The target compound’s urea group replaces the thiazol/pyrimidine amines in T129–T133.
  • The dihydrobenzofuran ring (vs. halogenated aryl groups in T128–T136) could reduce metabolic instability or alter π-π stacking interactions.

Hydroxyurea Analogs ()

The compound N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) shares the dihydrobenzofuran backbone but incorporates a hydroxyurea group instead of diphenylmethylurea.

  • Molecular Formula : C₁₆H₁₆N₂O₄ (300.31 g/mol) vs. C₂₃H₂₂N₂O₂ (382.44 g/mol) for the target compound.
  • Functional Impact: Hydroxyurea is a known iron-chelating agent and ribonucleotide reductase inhibitor, whereas the diphenylmethylurea group may favor receptor modulation (e.g., kinase inhibition) .

Pharmacologically Active Diphenylmethyl Derivatives (–6)

  • Armodafinil (): Contains a (diphenylmethyl)sulfinyl group (C₁₅H₁₅NO₂S, 273.40 g/mol). Used as a wakefulness promoter, its sulfinyl moiety contrasts with the urea group in the target compound, likely altering CNS penetration and target selectivity .
  • Giripladib (): Features a diphenylmethyl-indol core (C₄₁H₃₆ClF₃N₂O₄S, 745.25 g/mol).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea?

  • Methodology : Multi-step organic synthesis involving:

  • Step 1 : Functionalization of the 2,3-dihydrobenzofuran core via alkylation or substitution reactions.
  • Step 2 : Coupling with diphenylmethyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea linkage.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
    • Critical Parameters : Control reaction temperature to prevent side reactions (e.g., urea hydrolysis) and optimize solvent polarity for intermediate stability .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Primary Tools :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and urea connectivity.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
    • Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) .

Q. What are the foundational steps to assess initial biological activity?

  • Screening Framework :

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC50_{50} values.
  • Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Strategies :

  • Catalysis : Screen Pd-catalyzed cross-coupling for benzofuran functionalization (e.g., Suzuki-Miyaura).
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for urea formation kinetics.
  • DoE (Design of Experiments) : Use factorial design to evaluate temperature, solvent, and catalyst interactions.
    • Data Analysis : Compare yields via ANOVA and identify critical factors using Pareto charts .

Q. How should contradictory data on biological activity across studies be resolved?

  • Approach :

  • Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity.
  • Pathway Analysis : Use RNA-seq or proteomics to identify off-target effects in divergent models.
  • In silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes and validate with mutational studies.
    • Theoretical Framework : Align findings with urea derivatives' known SAR (Structure-Activity Relationship) trends .

Q. What methodologies are recommended to study environmental fate and stability?

  • Experimental Design :

  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d).
  • Biodegradation : OECD 301F test for aerobic degradation in activated sludge.
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
    • Ecotoxicology : Use Daphnia magna or Danio rerio models for acute toxicity (LC50_{50}) .

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